2-methanesulfonylcyclopentane-1-carboxylic acid, Mixture of diastereomers
Description
2-Methanesulfonylcyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a methanesulfonyl (-SO₂CH₃) group and a carboxylic acid (-COOH) moiety at the 1- and 2-positions, respectively. As a mixture of diastereomers, this compound exhibits stereoisomerism due to the presence of multiple stereogenic centers. Diastereomers differ in physical properties (e.g., melting point, solubility) and may display distinct reactivity patterns, making their separation and characterization critical for applications in pharmaceuticals or organic synthesis .
For example, cyclopentane rings generally exhibit intermediate ring strain compared to cyclobutane (higher strain) and cyclohexane (lower strain), influencing conformational stability and reactivity .
Properties
IUPAC Name |
2-methylsulfonylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-12(10,11)6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCUOZZSUQYXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494742-12-9 | |
| Record name | 2-methanesulfonylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonylcyclopentane-1-carboxylic acid typically involves the introduction of the methanesulfonyl group and the carboxylic acid group onto a cyclopentane ring. One common method involves the sulfonylation of cyclopentane derivatives followed by carboxylation. Specific reaction conditions, such as the use of sulfonyl chlorides and appropriate bases, are employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-methanesulfonylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Mechanism of Action
The mechanism by which 2-methanesulfonylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloalkane Carboxylic Acid Derivatives
3,3-Dimethyl-2-(Trifluoromethyl)cyclobutane-1-carboxylic Acid (Diastereomer Mixture)
- CAS : 2229161-50-4 | Formula : C₈H₁₁F₃O₂ | Molar Mass : 196.17 g/mol
- Trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to methanesulfonyl (-SO₂CH₃). Diastereomer separation is challenging due to similar polarity but distinct melting points.
2-(Methylsulfanyl)cyclobutan-1-ol (Diastereomer Mixture)
- CAS: Not provided | Formula: C₅H₁₀OS | SMILES: CSC1CCC1O
- Key Features :
- Methylsulfanyl (-SCH₃) group is less polar than methanesulfonyl (-SO₂CH₃), reducing water solubility.
- Cyclobutane ring strain may promote ring-opening reactions under acidic/basic conditions.
4-Cyclopentylpyrrolidine-2-carboxylic Acid Hydrochloride (Diastereomer Mixture)
- CAS: 104757-47-3 | Formula: C₁₀H₁₇NO₂·HCl
- Key Features :
- Pyrrolidine ring introduces a secondary amine, enabling salt formation (e.g., hydrochloride).
- Cyclopentyl substituent increases steric bulk, affecting binding affinity in biological systems.
Functional Group and Substituent Analysis
Diastereomer-Specific Properties
- Physical Properties: Diastereomers of the target compound likely exhibit divergent melting points and solubilities, as seen in analogs like 2-propyl-3-hydroxy-pentanoic acid diastereomers (). For example, enantiomers of 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) share identical properties except optical rotation, whereas diastereomers differ broadly .
- Chemical Reactivity : The electron-withdrawing -SO₂CH₃ group in the target compound may enhance acidity of the carboxylic acid (lower pKa) compared to analogs with -CF₃ or -SCH₃ groups .
Biological Activity
2-Methanesulfonylcyclopentane-1-carboxylic acid, a compound characterized by its unique structural features and diastereomeric forms, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound consists of a cyclopentane ring substituted with a methanesulfonyl group and a carboxylic acid functional group. The presence of these functional groups is crucial for its biological activity.
Antioxidant Activity
Research has indicated that carboxylic acids can exhibit significant antioxidant properties. The antioxidant activity of 2-methanesulfonylcyclopentane-1-carboxylic acid is believed to stem from its ability to donate electrons and scavenge free radicals. A comparative study on similar compounds showed that structural variations influence antioxidant capacity. For instance, compounds with multiple hydroxyl groups showed enhanced activity, suggesting that the structural configuration of 2-methanesulfonylcyclopentane-1-carboxylic acid may also play a vital role in its antioxidant efficacy .
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various microbial strains. Preliminary studies suggest that the diastereomers exhibit differing levels of antimicrobial activity, likely due to their distinct spatial arrangements affecting interaction with microbial membranes. A review highlighted that structure-activity relationships are complex and depend on specific microbial targets .
Table 1: Antimicrobial Activity of 2-Methanesulfonylcyclopentane-1-carboxylic Acid
| Microbial Strain | Activity Level (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Low |
Cytotoxic Activity
The cytotoxic potential of 2-methanesulfonylcyclopentane-1-carboxylic acid has been assessed in various cancer cell lines. The presence of the carboxylic acid moiety is believed to enhance its interaction with cellular targets, leading to apoptosis in cancer cells. Studies have shown that certain diastereomers exhibit higher cytotoxicity than others, indicating the importance of stereochemistry in determining biological effects .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 15 |
| A549 | 30 |
Case Studies
Several case studies have documented the biological effects of similar compounds. For instance, a study on structurally related carboxylic acids demonstrated significant anticancer properties attributable to their ability to induce cell cycle arrest and apoptosis. These findings suggest that 2-methanesulfonylcyclopentane-1-carboxylic acid may possess similar mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
